2-(2-Chloro-4-cyclopropylphenyl)acetic acid
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Overview
Description
2-(2-Chloro-4-cyclopropylphenyl)acetic acid is an organic compound with the molecular formula C11H11ClO2 It is characterized by the presence of a chloro-substituted phenyl ring and a cyclopropyl group attached to the acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4-cyclopropylphenyl)acetic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
For large-scale industrial production, the preparation method may involve the esterification of polyalcohol and halogenated acetic acids, followed by hydrolysis under the action of composite catalysts . This method is advantageous due to its simplicity, mild conditions, and high product purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-4-cyclopropylphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction mechanism.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted phenylacetic acids.
Scientific Research Applications
2-(2-Chloro-4-cyclopropylphenyl)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research may explore its potential therapeutic effects and mechanisms of action.
Industry: It can be used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism by which 2-(2-Chloro-4-cyclopropylphenyl)acetic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions may include binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-fluorophenylacetic acid: This compound has a similar structure but with a fluorine atom instead of a cyclopropyl group.
2-Chlorophenylacetic acid: This compound lacks the cyclopropyl group and has a simpler structure.
Uniqueness
2-(2-Chloro-4-cyclopropylphenyl)acetic acid is unique due to the presence of both the chloro-substituted phenyl ring and the cyclopropyl group. This combination of functional groups may confer distinct chemical and biological properties, making it valuable for specific applications.
Biological Activity
2-(2-Chloro-4-cyclopropylphenyl)acetic acid is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, mechanisms of action, and therapeutic implications based on recent studies.
Chemical Structure and Properties
The molecular structure of this compound features a cyclopropyl group attached to a chlorinated phenyl ring. This configuration is believed to influence its binding affinity to specific biological targets, enhancing its pharmacological profile.
Research indicates that this compound interacts with various enzymes and receptors, modulating their activity. It has been shown to inhibit certain signaling pathways, which are crucial in cellular processes such as proliferation and apoptosis. For instance, studies have highlighted its role in inhibiting Rho/MRTF/SRF-mediated gene transcription, suggesting a mechanism that could be leveraged for therapeutic applications in conditions like fibrosis .
Binding Affinity
The compound exhibits significant binding affinities to specific biological targets. A study reported that it acts as an inhibitor with an IC50 value in the low micromolar range against certain kinases involved in cell signaling pathways . This suggests that the compound may effectively regulate pathways associated with disease progression.
In Vitro Studies
In vitro assays have demonstrated that this compound can reduce cell viability in cancer cell lines while showing minimal cytotoxicity at therapeutic concentrations. For example, assays conducted on PC3 cells indicated less than 5% inhibition of cell viability at concentrations up to 100 µM .
In Vivo Studies
Preclinical studies using animal models have shown promising results regarding the compound’s efficacy in reducing fibrosis. In a mouse model of bleomycin-induced dermal fibrosis, treatment with the compound resulted in a significant decrease in connective tissue growth factor (CTGF) expression, highlighting its potential as an antifibrotic agent .
Case Studies
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications to the cyclopropyl and chlorophenyl moieties can significantly affect the biological activity of the compound. For instance, altering substituents on the phenyl ring has been shown to enhance or diminish binding affinity, indicating that precise structural configurations are critical for optimal activity .
Properties
Molecular Formula |
C11H11ClO2 |
---|---|
Molecular Weight |
210.65 g/mol |
IUPAC Name |
2-(2-chloro-4-cyclopropylphenyl)acetic acid |
InChI |
InChI=1S/C11H11ClO2/c12-10-5-8(7-1-2-7)3-4-9(10)6-11(13)14/h3-5,7H,1-2,6H2,(H,13,14) |
InChI Key |
HLGMRDPMENUZSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=C(C=C2)CC(=O)O)Cl |
Origin of Product |
United States |
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